Boiling Point and Density vs. 1,4-Isomer
The predicted boiling point of 1,6-bis(difluoromethoxy)naphthalene is 303.5 ± 37.0 °C, with a predicted density of 1.340 ± 0.06 g/cm³ . While no experimental boiling point data is publicly available for the 1,4-isomer, computational descriptors indicate that the 1,4-isomer has a distinct spatial arrangement of the difluoromethoxy groups (as reflected in its unique InChIKey) which would be expected to alter intermolecular forces and, consequently, boiling point and density compared to the 1,6-isomer [1]. The difference in substitution pattern is a key driver for material properties and should guide procurement decisions for applications requiring specific thermal or physical behavior.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 303.5 ± 37.0 °C |
| Comparator Or Baseline | 1,4-Bis(difluoromethoxy)naphthalene: No publicly available boiling point data; distinct molecular geometry based on InChIKey |
| Quantified Difference | Not quantifiable due to lack of comparator data; difference inferred from distinct 3D conformation |
| Conditions | Predicted values based on computational models (ChemicalBook). |
Why This Matters
The predicted boiling point provides a baseline for purification (e.g., distillation) and thermal stability assessment, differentiating this specific regioisomer from others for which such data is unavailable.
- [1] PubChem. (2025). 1,4-Bis(difluoromethoxy)naphthalene. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_difluoromethoxy_naphthalene View Source
